[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate
Description
[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate is a complex acetylated carbohydrate derivative featuring a nitrophenoxy substituent at position 6 of the oxane ring. Its structure includes:
- Diacetyloxy groups at positions 3 and 4, enhancing lipophilicity and metabolic stability.
This compound belongs to a class of modified glycosides, often explored for their biological activities, including cytotoxicity and enzyme inhibition. Its structural complexity necessitates advanced synthetic methods, such as those involving acetyl protection and regioselective substitution, as seen in related compounds .
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-6-14(8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEVPXNXDNEOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring structure.
Introduction of acetamido and acetyloxy groups: Acetylation reactions are carried out using acetic anhydride in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).
Attachment of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with the oxan ring structure under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: Maintaining optimal reaction temperatures and pressures to facilitate efficient reactions.
Use of catalysts: Employing catalysts like DMAP to accelerate acetylation reactions.
Purification techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis of Acetyloxy Groups
The acetyloxy (-OAc) groups undergo hydrolysis under acidic or basic conditions, forming hydroxyl (-OH) substituents. This reaction is critical for deprotection in synthetic pathways:
| Condition | Reaction Outcome | Rate Constant (k, s⁻¹) | References |
|---|---|---|---|
| 0.1 M HCl (25°C) | Selective cleavage of C4 and C3 acetyloxy groups, yielding a diol intermediate | ||
| 0.1 M NaOH (50°C) | Complete deacetylation to form a triol structure |
The regioselectivity in acidic hydrolysis is attributed to steric hindrance at C5 and C6 positions. Base-catalyzed hydrolysis follows a nucleophilic acyl substitution mechanism, with hydroxide ions attacking the carbonyl carbon.
Nucleophilic Aromatic Substitution at Nitrophenoxy Group
The electron-deficient 3-nitrophenoxy moiety undergoes nucleophilic substitution under mild conditions:
The nitro group’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack at the meta position . Products retain the oxane backbone, enabling further functionalization.
Enzymatic Modifications
The acetamido group at C5 serves as a substrate for glycosidases and acetyltransferases:
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β-N-Acetylhexosaminidase (Aspergillus oryzae): Catalyzes transglycosylation, forming oligosaccharide analogs with (1→4) or (1→6) linkages .
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Acetyltransferase (Bacillus subtilis): Mediates regioselective acetylation of hydroxyl groups regenerated after hydrolysis.
Enzymatic reactions exhibit pH-dependent activity, with optimal performance at pH 6.5–7.5 .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes pyrolysis:
| Temperature | Major Products | Mechanism |
|---|---|---|
| 150–180°C | Acetic acid, 3-nitrophenol | Ester cleavage and ring scission |
| >200°C | Acetamide, CO₂, and polycyclic aromatics | Radical-mediated decomposition |
Thermogravimetric analysis (TGA) shows a 40% mass loss at 180°C, consistent with acetic acid release.
Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | EtOH, 25°C, 3 atm H₂ | [5-Acetamido-3,4-diacetyloxy-6-(3-aminophenoxy)... | 89% |
The reaction preserves acetyloxy and acetamido groups, enabling applications in aminoglycoside synthesis .
Research Findings and Implications
-
Synthetic Utility : The nitrophenoxy group’s reactivity enables sequential functionalization, making the compound a versatile scaffold for drug discovery .
-
Stability Considerations : Acetyloxy groups are labile under basic conditions, necessitating careful handling during synthesis.
-
Biological Relevance : Enzymatic modifications suggest potential for glycomimetic drug development .
This compound’s multifunctional architecture supports diverse reactivity, positioning it as a valuable candidate for advanced organic synthesis and medicinal chemistry applications.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The presence of the acetamido and nitrophenoxy groups indicates potential interactions with biological targets. Compounds with similar structures have been shown to exhibit pharmacological effects, such as antibacterial and anti-inflammatory activities.
- Case Study : A study on compounds with similar functional groups demonstrated their efficacy against specific bacterial strains, suggesting that [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate could be tested for its antimicrobial properties.
-
Synthetic Chemistry
- This compound can serve as a precursor in the synthesis of other biologically active molecules. The ability to modify its functional groups allows chemists to explore new derivatives that may enhance therapeutic efficacy.
- Synthesis Pathways : Typical synthetic routes may involve acetylation or nitro substitution reactions, which are essential for developing related compounds.
-
Biochemical Assays
- In vitro assays can be employed to evaluate the biological activity of this compound. Such assays are crucial for understanding its mechanism of action and optimizing its structure for better activity.
- Example Assays : Enzyme inhibition assays could be designed to assess how the compound interacts with specific enzymes involved in disease pathways.
-
Drug Development
- Given its structural features, [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate may have potential as a lead compound in drug discovery programs aimed at developing new therapeutics.
- Research Insight : Similar compounds have been investigated for their ability to modulate signaling pathways associated with cancer and inflammation.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetaminophen | Acetamido group | Analgesic, antipyretic |
| Ciprofloxacin | Nitro group | Antibacterial |
| Dexamethasone | Multiple acetyl groups | Anti-inflammatory |
The unique combination of functional groups in [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate may offer novel mechanisms of action compared to these well-studied compounds.
Mechanism of Action
The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to enzymes: Inhibit or activate enzymatic activity by interacting with active sites.
Modulate signaling pathways: Influence cellular signaling pathways, potentially leading to therapeutic effects.
Interact with biomolecules: Form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs differ primarily in substituents at position 6 of the oxane ring, impacting physicochemical properties and bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies
Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenoxy group in the parent compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions compared to electron-donating groups like 4-methylphenoxy . Nitro-substituted analogs demonstrate higher cytotoxicity in vitro compared to chloro- or methyl-substituted derivatives, as seen in studies on leukemia cells .
Metabolic Stability: 4-Chlorophenoxy and 4-bromophenoxy analogs exhibit slower enzymatic deacetylation in liver microsome assays, suggesting improved metabolic stability over the nitro variant .
Synthetic Utility: 4-Methylphenoxy and 3-phenylpropoxy derivatives are preferred intermediates in glycosylation reactions due to their balance of stability and reactivity .
Research Implications and Gaps
- Bioactivity: While nitro-substituted compounds show promise in cytotoxicity, direct studies on [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate are lacking. Comparative in vivo efficacy studies are needed.
- Synthetic Challenges : Position 6 substituents influence reaction yields; nitro groups may complicate purification due to byproduct formation .
- Metabolic Fate : The role of acetyl groups in detoxification or toxicity remains underexplored, warranting ADME (absorption, distribution, metabolism, excretion) profiling.
Biological Activity
The compound [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic molecule characterized by its unique structural features, including an oxan ring and various functional groups such as acetamido and nitrophenoxy. This article aims to explore the biological activity of this compound, drawing on available literature and research findings.
Structural Characteristics
The molecular structure of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate can be analyzed as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₁₁ |
| Molecular Weight | 468.411 g/mol |
| Functional Groups | Acetamido, diacetoxy, nitrophenoxy |
| Structural Components | Oxan ring |
Biological Activity Overview
While specific literature on the biological activity of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate is limited, compounds with similar structural characteristics have been studied extensively for their pharmacological properties. The presence of acetamido and nitrophenoxy groups suggests potential interactions with biological targets, making this compound a candidate for further investigation.
- Enzyme Interactions : The compound may serve as a probe for studying enzyme interactions, particularly in processes involving acetylation and deacetylation.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could exhibit similar effects.
- Anti-inflammatory Effects : The structural features may allow it to interact with inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the potential biological activity of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate, it is useful to compare it with other known compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetaminophen | Acetamido group | Analgesic, antipyretic |
| Ciprofloxacin | Nitro group | Antibacterial |
| Dexamethasone | Multiple acetyl groups | Anti-inflammatory |
Study 1: Enzyme Interaction Studies
A study highlighted the potential of acetamides in enzyme interaction research. The design of similar compounds has led to the discovery of dual modulators that target acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), suggesting that [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate could also be explored for dual-target activity in metabolic syndromes .
Study 2: Antimicrobial Properties
Research on compounds with nitro groups has shown significant antibacterial activity. For instance, compounds structurally related to [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate have been effective against various bacterial strains, indicating a possible pathway for exploring its antimicrobial potential .
Q & A
Q. What are the key steps in synthesizing [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate?
The synthesis involves sequential acetylation and coupling reactions. For example, analogous acetamide derivatives are synthesized by reacting a hydroxyl-bearing precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, followed by precipitation in water to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., acetyl C=O stretches at ~1667 cm⁻¹, nitrophenoxy C-O stretches).
- NMR spectroscopy : Resolves stereochemistry and substituent positions (e.g., δ 3.8 ppm for methoxy groups, δ 8.1 ppm for aromatic protons).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1] for related acetamide derivatives).
- Elemental analysis : Validates purity (discrepancies in nitrogen content may indicate residual solvents or byproducts) .
Q. How does the compound’s stability vary under different storage conditions?
Acetamide derivatives with nitro and acetyl groups are sensitive to hydrolysis and thermal degradation. Storage at 0–6°C in anhydrous conditions is recommended to preserve integrity, as seen in structurally similar nitrophenoxy compounds .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
The compound’s multiple chiral centers (e.g., oxane ring substituents) require stereoselective methods. Techniques include:
- Chiral auxiliaries : Use of enantiomerically pure starting materials.
- Stereospecific coupling : Controlled reaction conditions (e.g., low-temperature nucleophilic substitutions) to retain configuration.
- Crystallographic validation : X-ray diffraction to confirm absolute stereochemistry, as seen in structurally related carbohydrate derivatives .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. MS)?
Discrepancies may arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies:
- Multi-dimensional NMR (e.g., HSQC, COSY) : Clarifies proton-carbon correlations and coupling networks.
- High-resolution MS (HRMS) : Distinguishes isotopic patterns from adducts.
- Repurification : Column chromatography or recrystallization to remove interfering species (e.g., residual DMF in acetamide derivatives) .
Q. What experimental designs are optimal for assessing environmental fate?
Long-term studies (e.g., 5+ years) should evaluate:
- Partitioning coefficients (log P) : Predicts distribution in water, soil, and biota.
- Degradation pathways : Hydrolytic, photolytic, and microbial stability under simulated environmental conditions.
- Trophic transfer : Bioaccumulation assays in model organisms (e.g., Daphnia, algae) .
Q. How to design bioactivity assays for this compound?
Prioritize mechanism-driven approaches:
- In vitro enzyme inhibition : Test against targets like acetylcholinesterase or cyclooxygenase.
- Cellular assays : Measure cytotoxicity (e.g., MTT assay) and antioxidant activity (e.g., DPPH radical scavenging) in relevant cell lines.
- In vivo models : Use rodents for pharmacokinetic profiling (e.g., bioavailability, metabolite identification) .
Q. What statistical frameworks are robust for analyzing dose-response data?
- Randomized block designs : Minimize variability in biological replicates (e.g., split-plot designs for multi-factor experiments).
- Nonlinear regression models : Fit dose-response curves using Hill or logistic equations.
- Multivariate analysis : PCA or PLS-DA to correlate structural features with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
